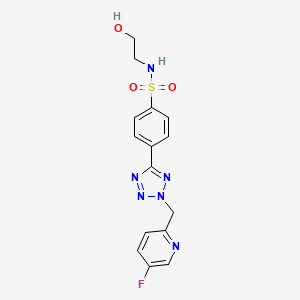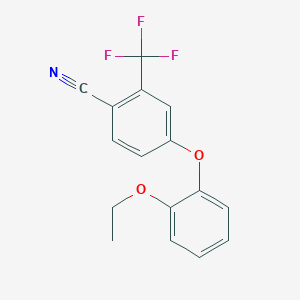
4-(2-Ethoxyphenoxy)-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AR antagonist 6 is a compound that functions as an androgen receptor antagonist. Androgen receptors are critical in the progression of prostate cancer, making AR antagonists valuable in therapeutic applications. AR antagonist 6 is designed to inhibit the androgen receptor’s activity, thereby preventing the growth and proliferation of prostate cancer cells .
準備方法
The synthesis of AR antagonist 6 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically starts with the formation of a core structure, followed by functional group modifications to achieve the desired antagonist properties. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
AR antagonist 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
AR antagonist 6 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of androgen receptor inhibition. In biology, it helps in understanding the role of androgen receptors in cellular processes. In medicine, AR antagonist 6 is crucial in developing treatments for prostate cancer, especially in cases resistant to other therapies. Industrially, it is used in the production of pharmaceuticals targeting androgen receptor-related conditions .
作用機序
The mechanism of action of AR antagonist 6 involves binding to the ligand-binding domain of the androgen receptor. This binding prevents the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. As a result, the androgen receptor cannot translocate to the nucleus and initiate the transcription of androgen-responsive genes. This inhibition disrupts the growth and proliferation of prostate cancer cells .
類似化合物との比較
AR antagonist 6 is compared with other similar compounds, such as bicalutamide, enzalutamide, and apalutamide. While all these compounds function as androgen receptor antagonists, AR antagonist 6 has unique structural features that may offer advantages in overcoming resistance mechanisms seen with other antagonists. For instance, AR antagonist 6 may exhibit different binding affinities or interaction profiles with androgen receptor mutants .
List of Similar Compounds::- Bicalutamide
- Enzalutamide
- Apalutamide
特性
分子式 |
C16H12F3NO2 |
|---|---|
分子量 |
307.27 g/mol |
IUPAC名 |
4-(2-ethoxyphenoxy)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C16H12F3NO2/c1-2-21-14-5-3-4-6-15(14)22-12-8-7-11(10-20)13(9-12)16(17,18)19/h3-9H,2H2,1H3 |
InChIキー |
CQLBTXZQYBMHPR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-fluoro-4-[2-[(3-hydroxyazetidine-1-carbonyl)amino]pyridin-4-yl]oxyphenyl]-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B12369338.png)
![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)

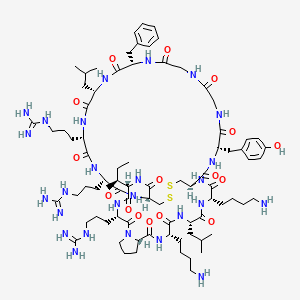
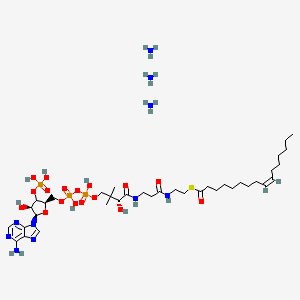
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
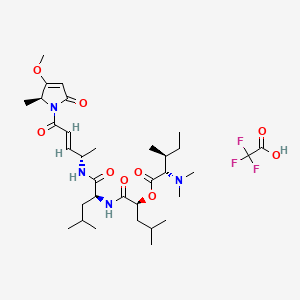
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
